molecular formula C10H11N3O4S B11790799 4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole

4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole

Cat. No.: B11790799
M. Wt: 269.28 g/mol
InChI Key: NTALMHQKVVWKOL-UHFFFAOYSA-N
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Description

4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole is a compound belonging to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethylsulfonyl group at the 4-position and a nitro group at the 5-position of the benzimidazole ring. Imidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . Another approach involves the use of multicomponent reactions, where α-azido chalcones, aryl aldehydes, and anilines are reacted in the presence of erbium triflate as a catalyst .

Industrial Production Methods

Industrial production of imidazole derivatives often employs efficient and scalable methods. One such method is the one-pot synthesis of triaryl imidazoles in room temperature ionic liquids, which offers excellent yields and simple work-up procedures . This method is advantageous for large-scale production due to its efficiency and the ability to recycle the ionic liquid used in the reaction.

Chemical Reactions Analysis

Types of Reactions

4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: Reduction of the nitro group yields 4-((Ethylsulfonyl)methyl)-5-amino-1H-benzo[d]imidazole.

    Substitution: Nucleophilic substitution of the ethylsulfonyl group can yield various substituted benzimidazole derivatives.

Scientific Research Applications

4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of functional materials and catalysts

Mechanism of Action

The mechanism of action of 4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylsulfonyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells. The compound’s biological activities are often attributed to its ability to interfere with enzyme functions and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole is unique due to the presence of both an ethylsulfonyl group and a nitro group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3O4S

Molecular Weight

269.28 g/mol

IUPAC Name

4-(ethylsulfonylmethyl)-5-nitro-1H-benzimidazole

InChI

InChI=1S/C10H11N3O4S/c1-2-18(16,17)5-7-9(13(14)15)4-3-8-10(7)12-6-11-8/h3-4,6H,2,5H2,1H3,(H,11,12)

InChI Key

NTALMHQKVVWKOL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1=C(C=CC2=C1N=CN2)[N+](=O)[O-]

Origin of Product

United States

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